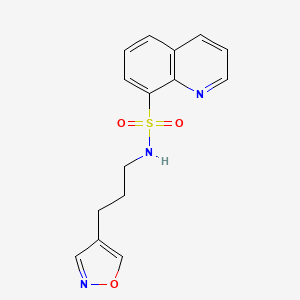
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine” is a complex organic compound. Trifluoromethylphenyl compounds are known to have wide applications in medicinal chemistry . They are characterized by the presence of a fluorine atom and a phenyl group in their structure .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Photophysics
- Deep-Blue Emitting Materials for OLEDs : Pyrene–benzimidazole conjugates, incorporating phenyl and triarylamine π-linkers, have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs). These materials, including derivatives of triarylamine (a relative of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine), exhibit red-shifted absorption spectra and pronounced intramolecular charge transfer, making them suitable for deep-blue emitting dopants in OLEDs (Durai Karthik et al., 2015).
- Fluorescent Dyes for Sensing Applications : The development of fluorescent dyes with conformationally restrained pyrazolylpyrene chromophores has shown potential for sensing applications. These compounds exhibit bright fluorescence and significant changes in emission spectra upon protonation, indicating their utility in detecting acidic environments (Anna Wrona-Piotrowicz et al., 2022).
- Phosphors for Efficient OLEDs : Bis-tridentate iridium(III) phosphors incorporating functional 2-pyrazol-3-yl-6-phenylpyridine chelates have been synthesized, offering pathways to highly efficient OLEDs. These complexes demonstrate the importance of structural design in achieving desirable electroluminescent properties (Jun Lin et al., 2016).
Medicinal Chemistry and Biological Activity
- Antimicrobial Agents : New 1,2,3-triazolyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds, through a Vilsmeier–Haack reaction approach, exhibited broad-spectrum antimicrobial activities, underscoring the versatility of the pyrazole scaffold in drug development (Manjunatha Bhat et al., 2016).
- Fluoroalkyl Amino Reagents : The introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles using fluoroalkyl amino reagents represents a significant advance in the synthesis of fluorinated compounds for agricultural and medicinal chemistry (Étienne Schmitt et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-4-8(7)16-9(14)5-6-15-16/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKVCSGZMYJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


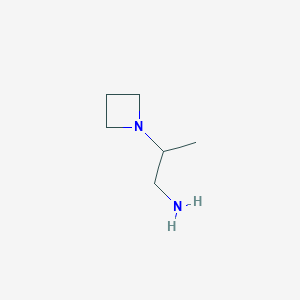
![2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2754461.png)
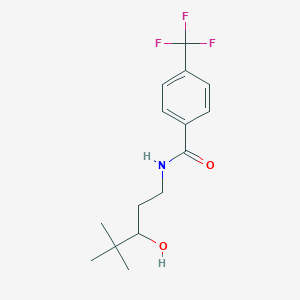
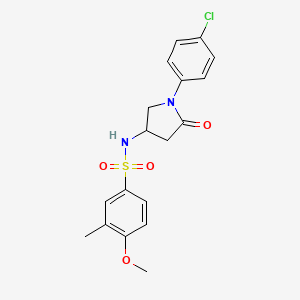

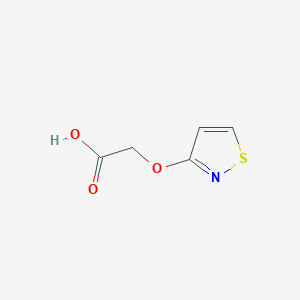
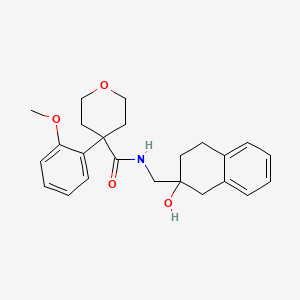

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)
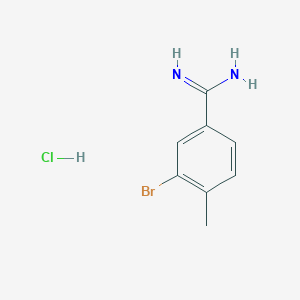
![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

